molecular formula C9H7N5OS B13919383 5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol

5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol

Cat. No.: B13919383
M. Wt: 233.25 g/mol
InChI Key: CUSBARPXDQWRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of benzotriazole and oxadiazole. These heterocyclic frameworks are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol typically involves the reaction of benzotriazole derivatives with oxadiazole precursors. One common method includes the cyclization of acylthiosemicarbazides using oxidizing agents such as iodine . Another approach involves the reaction between di(benzotriazol-1-yl)methanimine and arylhydrazides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding reactions and scalable processes, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, bases such as sodium hydroxide, and solvents like ethanol and tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions include disulfides, substituted benzotriazole derivatives, and various heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol is unique due to its combined structural features of benzotriazole and oxadiazole, which endow it with a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H7N5OS

Molecular Weight

233.25 g/mol

IUPAC Name

5-(benzotriazol-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C9H7N5OS/c16-9-12-11-8(15-9)5-14-7-4-2-1-3-6(7)10-13-14/h1-4H,5H2,(H,12,16)

InChI Key

CUSBARPXDQWRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.